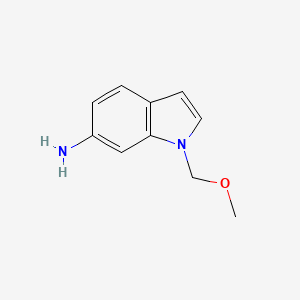

1-(Methoxymethyl)-1H-indol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(methoxymethyl)indol-6-amine |

InChI |

InChI=1S/C10H12N2O/c1-13-7-12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,7,11H2,1H3 |

InChI Key |

OVVVVBNYRUKGMC-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethyl 1h Indol 6 Amine and Its Analogues

Strategic Approaches to the Indole (B1671886) Core Synthesis

The formation of the indole nucleus is a critical step in the synthesis of these compounds. Methodologies range from century-old name reactions to contemporary transition-metal-catalyzed processes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Fischer Indole Synthesis Adaptations and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole synthesis due to its reliability and versatility. tcichemicals.combyjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgscienceinfo.com A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement breaks the N-N bond, and following a series of steps including intramolecular cyclization and elimination of ammonia (B1221849), the aromatic indole ring is formed. byjus.comwikipedia.org Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride, are commonly used as catalysts. wikipedia.orgscienceinfo.com

For the synthesis of 6-aminoindole (B160974) derivatives, a (4-aminophenyl)hydrazine would be the logical starting hydrazine. Modifications to the classic Fischer indole synthesis have been developed to improve yields and expand the substrate scope. One such modification involves a palladium-catalyzed approach where aryl bromides are cross-coupled with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This variation can be particularly useful when the required arylhydrazines are unstable or not commercially available. Additionally, one-pot, three-component protocols have been developed that combine the formation of the hydrazone and the subsequent Fischer indolization, sometimes coupled with N-alkylation, into a single, efficient process. rsc.orgnih.gov

| Aspect | Classical Fischer Indole Synthesis | Buchwald Modification | Three-Component Approach |

|---|---|---|---|

| Starting Materials | Aryl hydrazine and an aldehyde or ketone. byjus.com | Aryl bromide and a hydrazone. wikipedia.org | Nitrile, organometallic reagent, and arylhydrazine hydrochloride salt. nih.gov |

| Key Intermediate | Arylhydrazone. byjus.com | N-Arylhydrazone formed in situ. wikipedia.org | Metalloimine, then arylhydrazone. nih.gov |

| Catalyst | Brønsted or Lewis acids. wikipedia.org | Palladium catalyst. wikipedia.org | Acidic conditions for Fischer cyclization. nih.gov |

| Advantages | Well-established, versatile. tcichemicals.com | Expands substrate scope, useful for unstable hydrazines. wikipedia.org | Efficient one-pot process. nih.gov |

Reductive Cyclization Pathways for Indole Formation

Reductive cyclization of nitroaromatics presents an alternative and powerful strategy for the synthesis of the indole core, particularly for functionalized indoles. This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

A common precursor for this pathway is an o-nitrostyrene derivative. The reductive cyclization of these compounds can be achieved using various reducing agents. Carbon monoxide is an effective reductant, often in the presence of a palladium catalyst, where it is oxidized to carbon dioxide. nih.gov To circumvent the need for pressurized carbon monoxide, surrogates like phenyl formate can be employed. mdpi.com The reaction proceeds under palladium catalysis, and its efficiency can be influenced by factors such as the substituents on the nitrostyrene, the choice of ligand for the palladium catalyst, and the reaction temperature. mdpi.com

Another notable method is the Leimgruber-Batcho indole synthesis, which is a two-step process that utilizes a reductive cyclization. This method has been successfully applied to synthesize 6- and 4-functionalized indoles. nih.gov The Cadogan reaction is another example where the reductive cyclization of a nitro compound, often mediated by a phosphite, leads to indole formation. rsc.org Dioxomolybdenum(VI) complexes have also been shown to catalyze the reductive cyclization of nitrostyrenes to indoles using triphenylphosphine as the reductant under mild conditions. researchgate.net

These reductive cyclization methods are advantageous due to their atom economy and the frequent commercial availability of the nitroaromatic starting materials. mdpi.com

One-Pot Synthetic Procedures for Substituted Indoles

The development of one-pot syntheses for substituted indoles has been a significant focus in synthetic organic chemistry, aiming to improve efficiency by reducing the number of isolation and purification steps. These procedures often combine multiple reaction steps into a single operational sequence.

One-pot methodologies for indole synthesis can be based on various reaction cascades. For instance, a microwave-assisted, one-pot, three-component coupling reaction has been developed for the synthesis of polysubstituted indoles. This method involves a Sonogashira coupling followed by a Cacchi-type cyclization. nih.gov Another approach involves a Fischer indolization followed by an N-alkylation in a one-pot, three-component fashion, allowing for the rapid generation of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Indium-promoted one-pot syntheses of polysubstituted indoles have also been reported. These reactions proceed via the hydrohydrazination of terminal alkynes with phenylhydrazines, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the resulting hydrazone intermediate. d-nb.info Nickel-catalyzed one-pot cascade reactions have been developed for the synthesis of N-substituted indoles, starting from aminophenethyl alcohols and various primary and secondary alcohols. thieme-connect.com Furthermore, a facile one-pot synthesis of 2,3-disubstituted indoles has been achieved through the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides, followed by an intramolecular 1,6-conjugate addition and oxidation sequence. nih.gov

These one-pot procedures offer significant advantages in terms of operational simplicity, time, and resource efficiency, making them attractive for the synthesis of diverse indole libraries. rsc.orgnih.govd-nb.info

Introduction and Functionalization of the Methoxymethyl Group at N1

Once the indole core is synthesized, the next crucial step is the introduction of the methoxymethyl (MOM) group at the N1 position. The MOM group is often used as a protecting group for the indole nitrogen due to its stability under various conditions and its relatively straightforward removal.

N-Alkylation and N-Functionalization Strategies

The N-alkylation of indoles is the most direct method for introducing the methoxymethyl group. This typically involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile and reacts with an electrophilic methoxymethyl source, such as methoxymethyl chloride (MOM-Cl). uni-muenchen.de Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). uni-muenchen.denih.gov

Alternative N-alkylation strategies that avoid the use of strong bases and hazardous alkylating agents have also been developed. For example, N-alkylation can be achieved using carbonates like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base. google.com While these methods are generally used for introducing methyl or benzyl groups, the principles could potentially be adapted for methoxymethylation.

Transition metal-catalyzed N-alkylation reactions have also gained prominence. For instance, a copper-hydride catalyzed N-alkylation of N-benzyloxyindoles has been described. mdpi.com Palladium-catalyzed reactions have also been employed for the N-alkylation of indoles. mdpi.com These catalytic methods often offer milder reaction conditions and broader functional group tolerance. mdpi.com

Elaboration and Derivatization at the C6-Amine Position

Functionalization at the C6-amino group is a key strategy for modulating the pharmacological properties of indole-based compounds. This section details methods for its introduction and subsequent chemical modification, including the use of protecting groups to enable selective reactions elsewhere on the molecule.

Amine Introduction and Modification Reactions

The introduction of an amine group at the C6 position of a 1-(methoxymethyl)-1H-indole scaffold typically begins with a precursor such as 1-(methoxymethyl)-6-nitro-1H-indole. The nitro group can be readily introduced onto the indole ring via electrophilic nitration prior to the protection of the indole nitrogen. The subsequent reduction of the nitro group is a standard and efficient method to furnish the desired 6-amine.

A common and effective method for this reduction involves the use of iron powder in the presence of an ammonium salt, such as ammonium chloride, in a protic solvent mixture like ethanol and water. This method is favored for its mild conditions and high yields.

Table 1: Representative Reduction of a Nitroindole to a C6-Amine

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1-(Methoxymethyl)-6-nitro-1H-indole-3-carboxylic acid MOM ester | Fe, NH₄Cl, EtOH/H₂O, reflux | 1-(Methoxymethyl)-6-amino-1H-indole-3-carboxylic acid MOM ester | High |

This reaction is analogous to the reduction step in the synthesis of 3,6-diaminoindoles, where a similar substrate is efficiently reduced. chemtube3d.com

Once the C6-amine is installed, it can be modified through various standard amine reactions. For instance, acylation or sulfonylation can be performed to introduce amide or sulfonamide functionalities, respectively. Reductive amination with aldehydes or ketones can be used to generate secondary or tertiary amines, further diversifying the molecular structure.

Protecting Group Chemistry for C6-Amine

To perform selective modifications on other parts of the 1-(methoxymethyl)-1H-indol-6-amine molecule, such as the indole ring itself, it is often necessary to temporarily protect the C6-amino group. organic-chemistry.org The choice of protecting group is crucial and depends on its stability to the conditions of subsequent reactions and the ease of its removal.

Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). uwindsor.ca

Benzyloxycarbonyl (Cbz): The Cbz group is introduced by reacting the amine with benzyl chloroformate in the presence of a base. It is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which preserves many other functional groups. uwindsor.ca In the synthesis of 3,6-diaminoindoles, the Cbz group was successfully used to protect a newly formed C6-amine, enabling further synthetic steps. chemtube3d.com

tert-Butyloxycarbonyl (Boc): The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O). It is known for its stability in basic and nucleophilic conditions but is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). uwindsor.ca

The use of these orthogonal protecting groups (MOM for the indole nitrogen, and Cbz or Boc for the C6-amine) allows for selective deprotection and stepwise functionalization of the molecule. chemtube3d.com

Table 2: Common Protecting Groups for the C6-Amine

| Protecting Group | Introduction Reagent | Cleavage Conditions |

|---|---|---|

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) |

Regioselective Functionalization and Advanced Derivatization of the Indole Ring

The indole ring is a rich platform for derivatization. With the indole nitrogen protected by a MOM group, regioselective functionalization can be directed to specific positions on both the pyrrole (B145914) and benzene (B151609) portions of the heterocycle.

Lithiation-Mediated Functionalization at Specific Ring Positions (e.g., C2, C4)

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For π-electron-rich heterocycles like N-protected indoles, lithiation predominantly occurs at the C2 position. This is due to the kinetic acidity of the C2-proton, which is readily abstracted by strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

The N-MOM group facilitates this C2-lithiation. The resulting 2-lithioindole intermediate is a potent nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl chlorides) to install various substituents at the C2 position.

Table 3: C2-Lithiation and Electrophilic Quench of an N-Protected Indole

| Indole Substrate | Base | Electrophile (E⁺) | Product |

|---|---|---|---|

| 1-(Methoxymethyl)-1H-indole | n-BuLi or s-BuLi | R-X, RCHO, R₂CO, etc. | 1-(Methoxymethyl)-2-substituted-1H-indole |

The C2 position is the most common site of lithiation for N-protected indoles.

Functionalization at the C4 position via lithiation is significantly more challenging due to the overwhelming kinetic preference for C2 deprotonation. Achieving C4-lithiation typically requires the presence of a directing metalation group (DMG) at either the C3 or C5 position. However, even with a DMG, competition from C2-lithiation can be a significant issue. Alternative strategies, often involving transition-metal-catalyzed C-H activation with a directing group at the C3 position, are more commonly employed for selective C4 functionalization. bohrium.com

Carbon-Carbon Bond Forming Reactions on the Indole Scaffold (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. beilstein-journals.org This reaction is particularly useful for derivatizing the benzene ring of the indole scaffold. To perform a Suzuki-Miyaura coupling on the this compound backbone, a halogen substituent is required at the desired position, for example, at C4, C5, or C7.

Starting from a bromo- or iodo-substituted this compound (with the amine group appropriately protected), coupling with a variety of aryl or vinyl boronic acids or esters can be achieved. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. Studies on the Suzuki-Miyaura coupling of 6-chloroindole have shown that the reaction proceeds in good to excellent yields under standard conditions. researchgate.net

Table 4: Typical Conditions for Suzuki-Miyaura Coupling on a Haloindole Scaffold

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Chloroindole | Phenylboronic acid | Pd(PPh₃)₄ or other Pd precatalysts | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene | 6-Phenylindole |

These conditions are representative and can be applied to MOM-protected 6-amino-haloindoles. organic-chemistry.orgresearchgate.net

Mannich Reactions and Related Aminomethylation Processes

The Mannich reaction is a classic method for the aminomethylation of acidic protons, and in the context of indoles, it serves as a primary route to gramine and its analogues. unblog.fr The reaction involves an electrophilic aromatic substitution on the electron-rich indole ring. For nearly all indole substrates, including N-alkyl and N-MOM protected indoles, the Mannich reaction occurs with very high regioselectivity at the C3 position. chemtube3d.comclockss.org This is a consequence of the electronic structure of the indole nucleus, where the C3 position is the most nucleophilic and leads to the most stable cationic intermediate.

The reaction is typically carried out by treating the indole with formaldehyde and a secondary amine (such as dimethylamine) in a suitable solvent, often acetic acid.

Table 5: Mannich Reaction on the Indole Nucleus

| Indole Substrate | Reagents | Product |

|---|---|---|

| 1-(Methoxymethyl)-1H-indole | CH₂O, HN(CH₃)₂ | 1-(Methoxymethyl)-3-(dimethylaminomethyl)-1H-indole |

The Mannich reaction provides a reliable method for introducing an aminomethyl group at the C3 position of the indole ring. chemtube3d.com

Direct aminomethylation at other positions of the indole ring (e.g., C2, C4) via the Mannich reaction is not generally feasible due to the strong intrinsic preference for C3 substitution. Functionalization at these other positions requires alternative synthetic strategies as outlined in the sections above.

Synthesis of Complex Analogues and Related Heterocyclic Systems

The functionalized indole nucleus of this compound serves as a versatile platform for the synthesis of more complex molecular structures. Advanced organic synthesis techniques allow for the construction of elaborate polycyclic frameworks and the development of derivatives with specific stereochemistry, which are crucial for probing biological interactions and developing novel materials.

The creation of polycyclic indole derivatives is a significant area of synthetic chemistry, often targeting compounds found in nature or designed for specific functions. nih.gov Integrating the this compound core into such frameworks can be achieved through various modern synthetic methods, particularly transition-metal-catalyzed reactions that enable the formation of new rings. nih.govunimi.it

One of the most powerful strategies involves transition-metal-catalyzed C-H activation and subsequent annulation. researchgate.net For a substrate like this compound, the amino group at the C6 position can be converted into a directing group, such as an amide or a triazene, to control the regioselectivity of the C-H activation. pkusz.edu.cn For instance, a picolinamide or similar directing group can facilitate the activation of the C-H bond at the C7 position of the indole ring.

Rhodium(III)-catalyzed C-H activation and annulation is a well-established method for constructing fused-indole systems. nih.govnih.gov In a hypothetical application to a derivative of this compound, the N-protected 6-aminoindole could react with an alkyne in the presence of a catalyst like [RhCp*Cl2]2. rsc.org This process would involve initial C-H activation at the C7 position, followed by insertion of the alkyne and subsequent reductive elimination to forge a new six-membered ring, resulting in a tetracyclic carbazole-type structure. The N-methoxymethyl (MOM) group remains stable under many of these conditions, providing protection to the indole nitrogen throughout the sequence.

The table below summarizes representative examples of rhodium-catalyzed annulation reactions on indole substrates, illustrating the general applicability of this methodology for constructing polycyclic frameworks.

| Indole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-Picolinoyl-1H-indole | Diphenylacetylene | [RhCpCl2]2, CsOAc, DCE, 80 °C | Fused Tetrahydrocarbazole | 95% |

| N-Picolinoyl-5-methoxy-1H-indole | 1-Phenyl-1-propyne | [RhCpCl2]2, CsOAc, DCE, 80 °C | Substituted Fused Tetrahydrocarbazole | 89% |

| N-Picolinoyl-1H-indole | Methyl phenylpropiolate | [RhCp*Cl2]2, CsOAc, DCE, 80 °C | Functionalized Fused Tetrahydrocarbazole | 75% |

| N-Acetyl-1H-indole | Diphenylacetylene | RhCp*(MeCN)32, Cu(OAc)2, DCE, 60 °C | C2,C3-Annulated Indole | 92% |

The development of chiral analogues of this compound is of great interest, as stereochemistry is a critical determinant of biological activity. Catalytic asymmetric dearomatization (CADA) has emerged as a robust strategy for converting flat, aromatic indoles into three-dimensional, enantioenriched molecules like indolines and indolenines. nih.govrsc.org This transformation can create one or more stereocenters, including challenging quaternary carbons. acs.org

For a substrate such as this compound, CADA reactions can be catalyzed by a chiral catalyst, such as a chiral phosphoric acid (CPA) or a chiral transition metal complex, to ensure high enantioselectivity. nih.gov For example, a dearomative [4+2] cycloaddition reaction with an electrophilic diene, catalyzed by a CPA, could engage the C2-C3 double bond of the indole. This would result in the formation of a fused indoline derivative with newly formed chiral centers. The N-MOM and 6-amino groups would remain as substituents on the newly formed chiral scaffold, influencing its properties.

Another approach is the dearomative functionalization at the C3 position. Reaction with an electrophile in the presence of a chiral catalyst can lead to the formation of a 3,3-disubstituted indolenine, where the C3 carbon becomes a quaternary stereocenter. nih.gov The success of these reactions often depends on the electronic nature of the indole and the specific catalyst system employed. The electron-donating nature of the 6-amino group (even when protected) can influence the reactivity of the indole ring in these transformations.

Recent advancements have also combined visible-light photocatalysis with transition-metal catalysis to achieve asymmetric dearomatization via C-H functionalization, offering a mild and efficient route to chiral indole derivatives. nih.gov Such a method could potentially be applied to functionalize the C2 position of this compound enantioselectively.

The following table presents examples of catalytic asymmetric dearomatization reactions applied to various indole substrates, highlighting the high levels of stereocontrol achievable with modern catalytic systems.

| Indole Substrate | Reagent | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 2-Methylindole | o-Quinone diimide | Chiral Phosphoric Acid (CPA) | C3-Arylated Indolenine | 95% | 96% ee nih.gov |

| N-Boc-Indole | o-Quinone diimide | Chiral Phosphoric Acid (CPA) | Fused Indoline ([4+2] Cycloaddition) | 96% | 99% ee nih.gov |

| N-Me-2-Phenyl-3H-indole | Vinyl ethynylethylene carbonate | Cu(MeCN)4PF6 / Chiral Ligand | Spiroindolenine | 80% | 91% ee acs.org |

| N-Pivaloyl-Indole | Alkene | Co(acac)2 / Chiral Salox Ligand / Photocatalyst | Dearomatized C2-Alkylated Indoline | 95% | 99% ee nih.gov |

Structure Activity Relationship Sar Studies of 1 Methoxymethyl 1h Indol 6 Amine Analogues

Influence of the N1-Methoxymethyl Moiety on Molecular Interactions

Substitution at the N1 position of the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate pharmacological activity. nih.gov The introduction of the methoxymethyl group in place of the typical indole N-H proton significantly alters the molecule's properties.

The substitution on the indole nitrogen atom is a critical modification. nih.gov The hydrogen atom on the nitrogen of an unsubstituted indole ring is key to the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway. nih.gov Replacing this hydrogen with a substituent, such as a methoxymethyl group, prevents the formation of an indolyl radical, thereby altering this potential mechanism of action. nih.gov

N-substituted indole derivatives are known to possess a range of biological activities, including anti-inflammatory, antifungal, and antipsychotic effects. nih.gov The methoxymethyl group introduces a flexible, polar side chain. Unlike a simple N-methyl group, the ether linkage in the methoxymethyl substituent provides rotational freedom and introduces a potential hydrogen bond acceptor site (the oxygen atom), which can influence the molecule's preferred conformation in a receptor binding pocket.

The N1-substituent plays a crucial role in the interaction with biological targets. The removal of the N-H proton eliminates a hydrogen bond donor site, which can be critical for abolishing or introducing selectivity for certain receptors. nih.gov Conversely, the ether oxygen of the methoxymethyl group acts as a hydrogen bond acceptor, an interaction that can be pivotal for binding affinity. nih.gov

In the development of Mcl-1 inhibitors, for instance, a novel N-substituted indole scaffold was discovered where the substituent occupied a key hydrophobic pocket and interacted with specific residues. nih.gov Studies on CB2 receptor agonists also demonstrated that a variety of nonaromatic side chains at the N1 position, including those with polar groups like alcohols, were well-tolerated and resulted in potent agonists. nih.gov This suggests that the N1-methoxymethyl group in 1-(Methoxymethyl)-1H-indol-6-amine could confer a favorable binding profile by establishing specific hydrogen bonds and occupying hydrophobic subpockets within a receptor.

Table 1: Influence of N1-Substituent on Indole Activity (Illustrative Examples)

Significance of the C6-Amine Functionality in SAR

The position and nature of substituents on the benzene (B151609) portion of the indole ring significantly impact electronic distribution and potential for intermolecular interactions. The C6-amine is a particularly influential functional group.

The indole nucleus is an electron-rich aromatic system. chim.it The introduction of an amine group, which is a strong electron-donating group, at the C6 position further increases the electron density of the benzene ring. This electronic enrichment can enhance the nucleophilicity of the indole core, influencing its reactivity and potential for forming certain types of interactions, such as π-π stacking or cation-π interactions with receptor residues.

The importance of C6 functionalization has been demonstrated in various studies. For example, in the tryprostatin class of natural products, a 6-methoxy substituent was found to be essential for the dual inhibition of topoisomerase II and tubulin polymerization. mdpi.com Chemoenzymatic methods have been developed to specifically functionalize the C6 position, highlighting the value of this position for generating novel bioactive analogues. mdpi.com Further SAR studies on 5-HT6R antagonists also involved modifying the C6 position with various groups to enhance binding potency. nih.gov

A primary amine (-NH2) is a versatile hydrogen bonding group, capable of acting as both a hydrogen bond donor (via the N-H bonds) and, to a lesser extent, a hydrogen bond acceptor (via the nitrogen lone pair). nih.gov This dual capability allows the C6-amine of this compound to form multiple, specific hydrogen bonds with amino acid residues in a binding site, such as aspartate, glutamate, serine, or the backbone carbonyls of the protein. nih.gov These interactions are often crucial for high-affinity binding and selectivity. The ability to form strong, directional hydrogen bonds is a cornerstone of molecular recognition in drug-receptor interactions.

Systematic Substitution Effects on the Indole Ring System

To fully appreciate the SAR of this compound, it is useful to consider the effects of substitutions at other positions on the indole ring. The inherent reactivity of the indole nucleus generally favors electrophilic substitution at the C3 position, followed by N1. chim.it However, strategic functionalization at other positions, including C2, C4, C5, and C7, is crucial for fine-tuning the biological activity of many indole-based compounds. researchgate.netnih.gov

For instance, C7-functionalized indoles are important structural motifs in various antiviral agents. nih.govrsc.org The C4 and C5 positions are also common targets for modification to modulate activity. researchgate.net In some cases, blocking the more reactive C2 or C3 positions can direct reactions to the less favored positions on the benzene ring. nih.gov SAR studies on indolo[3,2-c]quinolines revealed that introducing substituents like halogens or methyl groups at the C2 position, in combination with modifications at C6, had a profound impact on antimalarial activity. nih.gov This demonstrates that a complex interplay exists between substituents at various positions on the indole scaffold.

Table 2: General Effects of Substitution on the Indole Ring

Compound Index

Table 3: Chemical Compounds Mentioned

Mechanistic Investigations of 1 Methoxymethyl 1h Indol 6 Amine and Its Derivatives in Vitro

Elucidation of Molecular Binding Mechanisms with Biological Targets

The characterization of how a ligand interacts with its biological target is a cornerstone of medicinal chemistry. For indole (B1671886) derivatives, a variety of in vitro assays have been employed to determine their binding affinities for receptors and their inhibitory effects on enzymes.

While specific adrenoceptor binding data for 1-(methoxymethyl)-1H-indol-6-amine is not extensively documented in publicly available literature, the principles of receptor binding for related compounds offer valuable context. The affinity of a ligand for a receptor is a measure of how tightly it binds. In the case of β-adrenoceptors, this is often determined through radioligand binding studies. For instance, the displacement of a radiolabeled ligand, such as (-)-[3H]dihydroalprenolol, by the compound of interest allows for the determination of its binding affinity. nih.gov The ionic state of the ligand at physiological pH has been shown to be a critical factor governing its affinity for β1-adrenoceptors. nih.gov

The classification of β-adrenoceptors is based on the potency order of catecholamines in competing for radiolabeled sites. nih.gov For many indole derivatives, their interaction with receptors like the benzodiazepine (B76468) receptor (BzR) has been studied more extensively. These studies reveal that the indole nucleus can engage in hydrogen bonding with the receptor, a key interaction for binding. nih.gov The substitution pattern on the indole ring significantly influences binding affinity, with different substituents favoring different binding modes within the receptor's pocket. nih.gov For example, some N-(indol-3-ylglyoxyl)arylalkylamides have demonstrated Ki values in the nanomolar range for the BzR. nih.gov

The inhibitory activity of indole derivatives against various enzymes has been a major area of investigation. These studies determine the concentration of the compound required to inhibit enzyme activity by half (IC50) and can also reveal the mechanism of inhibition (e.g., competitive, non-competitive).

Phosphodiesterase 5 (PDE5):

A number of indole-based compounds have been identified as potent inhibitors of PDE5, an enzyme involved in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDE5 is a therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. nih.gov Novel indole-containing PDE5 inhibitors have been developed by modifying existing pharmacophores. acs.org For example, replacing an amine with an amide group in a series of indole derivatives led to the identification of a compound with an IC50 of 16.11 nM. acs.org Docking studies suggest that the amide group plays a significant role in the interaction with the enzyme's binding site. acs.org However, not all modifications are beneficial; some indole analogues with different alkyl groups at the indole nitrogen showed only low micromolar inhibition, indicating a failure to effectively engage the enzymatic binding site. acs.org

Table 1: In Vitro PDE5 Inhibition by Indole Derivatives

| Compound | IC50 (µM) | Source |

|---|---|---|

| Compound 14a | 0.01611 | acs.org |

| Indole derivative 3A | > 10 (72% inhibition at 10 µM) | morressier.com |

| Indole derivative 4A | > 10 (77% inhibition at 10 µM) | morressier.com |

| Pyridopyrazinone derivative 11b | 0.01813 | nih.gov |

Monoamine Oxidase-B (MAO-B):

MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.gov Several indole derivatives have been shown to be selective inhibitors of MAO-B. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide exhibits a Ki value of 0.03 µM and is 99-fold more selective for MAO-B over MAO-A. nih.gov Other studies have identified novel benzylamine-sulphonamide derivatives with potent MAO-B inhibitory activity, with some compounds having IC50 values as low as 0.041 µM. nih.gov The inhibition mechanism for some of these derivatives has been characterized as reversible and non-competitive. mdpi.com

Table 2: In Vitro MAO-B Inhibition by Indole and Related Derivatives

| Compound | IC50 (µM) | Ki (µM) | Selectivity (MAO-A/MAO-B) | Source |

|---|---|---|---|---|

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | - | 0.03 | 99 | nih.gov |

| Thiosemicarbazone derivative 2b | 0.042 | 0.035 | Selective for MAO-B | mdpi.com |

| Benzylamine-sulphonamide derivative 4i | 0.041 | - | Selective for MAO-B | nih.gov |

| α-Methyltryptamine | 0.380 | - | - | wikipedia.org |

Butyrylcholinesterase (BChE):

BChE, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of acetylcholine. Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. tandfonline.com Numerous indole-based derivatives have been synthesized and evaluated as BChE inhibitors. nih.govsci-hub.senih.gov Indole-based thiadiazole derivatives have shown a range of inhibitory activities, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. nih.govnih.gov For example, one such derivative showed an IC50 of 0.30 µM against BChE. nih.gov The substitution pattern on the indole and associated rings is critical for potency. sci-hub.se

Table 3: In Vitro BChE Inhibition by Indole Derivatives

| Compound Class | IC50 Range (µM) | Most Potent IC50 (µM) | Source |

|---|---|---|---|

| Indole-based sulfonamides | 0.17 - 8.53 (for AChE) | - | rsc.org |

| Indole-based thiadiazoles | 0.30 - 37.60 | 0.30 | nih.govsci-hub.se |

| Indole amines | - | 4.28 (for AChE) | rsc.org |

Aromatase:

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key therapeutic approach for hormone-dependent breast cancer. nih.govfrontiersin.org Several studies have explored indole derivatives as aromatase inhibitors. nih.govnih.gov Monochloro-substituted indole hydrazones have been found to be more potent aromatase inhibitors than melatonin. nih.gov More recently, indole-based hybrids have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), with some compounds showing exceptional antiproliferative activity with GI50 values in the nanomolar range (e.g., 25 nM and 28 nM). frontiersin.orgnih.gov

Table 4: In Vitro Aromatase Inhibition by Indole Derivatives

| Compound Class/Derivative | IC50 (µM) | GI50 (nM) | Source |

|---|---|---|---|

| 2-Aryl indole (VII) | 1.61 | - | frontiersin.orgnih.gov |

| Indole aryl sulfonamide (IX) | 0.16 | - | frontiersin.orgnih.gov |

| Indole-based hybrid 12 | 0.010 | 25 | frontiersin.org |

| Indole-based hybrid 16 | 0.012 | 28 | frontiersin.org |

Understanding the three-dimensional structure of a ligand-macromolecule complex is crucial for structure-based drug design. Techniques like X-ray crystallography and computational methods such as molecular dynamics (MD) simulations are used to characterize these complexes. nih.gov For indole derivatives, these studies have revealed detailed binding modes within their target proteins. nih.gov For instance, the formation of macrocyclic complexes incorporating indole moieties has been characterized using various spectroscopic techniques. researchgate.net

The indole scaffold has been successfully used to design compounds that bind to various pharmacological targets, and the characterization of these complexes has provided insights into the specific interactions that govern binding. nih.gov In some cases, indole-modified aptamers have been developed for the highly specific recognition of protein glycoforms, where the indole modification is crucial for forming the necessary ligand-binding structural motifs. nih.gov The study of indole-containing metal complexes has also expanded our understanding of their coordination chemistry and potential applications. mdpi.com

Analysis of Specific Molecular Interactions

The binding of a ligand to its target is driven by a combination of non-covalent interactions. For indole derivatives, hydrogen bonding, van der Waals forces, and hydrophobic interactions are all critical for their affinity and specificity.

The indole N-H group is a key hydrogen bond donor, and its interaction with acceptor groups in the binding pocket of a target protein is often a major contributor to binding affinity. nih.govresearchgate.net Studies on gramicidin (B1672133) channels, for example, have highlighted the importance of indole hydrogen bonding for the conformation and function of these ion channels. nih.gov In the context of the benzodiazepine receptor, the indole NH is thought to form a hydrogen bond with the receptor. nih.gov Similarly, in the design of HIV-1 gp41 fusion inhibitors, an indole group was incorporated to mimic the hydrogen bond formed by a tryptophan residue in the native complex. nih.gov The specific hydrogen bonding topology of indole with surrounding water molecules has also been investigated in detail, providing a fundamental understanding of its interactions in an aqueous environment. researchgate.net

Van der Waals forces and hydrophobic interactions are also crucial for the binding of indole derivatives. stackexchange.comreddit.com The planar, aromatic structure of the indole ring system allows it to participate in favorable van der Waals interactions with hydrophobic residues in the binding pocket. researchgate.net The hydrophobic effect, which drives nonpolar molecules to aggregate in an aqueous environment, is a major force in protein folding and ligand binding. reddit.com

In many cases, the indole ring fits into a hydrophobic pocket of the target protein. For example, in the design of Hsp90 inhibitors, a polar hydroxamate group inserted into a narrow hydrophobic pocket lined by several nonpolar amino acid residues resulted in a lack of inhibitory activity, demonstrating the importance of maintaining favorable hydrophobic interactions. acs.org The binding of indole derivatives to the benzodiazepine receptor is also stabilized by the filling of lipophilic pockets by the pyrrole (B145914) and benzene (B151609) moieties of the indole ring. nih.gov Similarly, the design of inhibitors for the hydrophobic pocket of HIV-1 gp41 has leveraged the ability of the indole ring to form favorable hydrophobic interactions. nih.gov

Pi-Stacking and Aromatic Interactions

Pi-stacking and other aromatic interactions are fundamental non-covalent forces that govern how indole-containing molecules, such as this compound, recognize and bind to biological targets like proteins and nucleic acids. The electron-rich indole ring is particularly adept at participating in these interactions.

Detailed Research Findings:

The indole nucleus can engage in various interactions:

π-π Stacking: This occurs when the aromatic ring of the indole stacks with another aromatic system, such as the side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov These interactions can be parallel-displaced or T-shaped (edge-to-face) and are critical for stabilizing a ligand within a protein's binding pocket. sigmaaldrich.com For instance, research on other indole derivatives has shown that interactions with conserved aromatic residues are key to their biological activity.

Cation-π Interactions: The electron-rich face of the indole ring can interact favorably with cations, including protonated amino acid residues like lysine (B10760008) (Lys) and arginine (Arg).

Interactions with Polar Groups: The N-H group of the indole ring can act as a hydrogen bond donor, while the π-system can interact with polar molecules.

Although direct experimental data for this compound is unavailable, computational docking studies on related indole derivatives are often used to predict these binding modes. Such studies can calculate the binding energy and visualize the specific amino acid residues involved in stabilizing the ligand-target complex.

Table 1: Illustrative Example of Predicted Aromatic Interactions for an Indole Derivative

This table is a hypothetical representation of data that would be generated from a molecular docking study.

| Interacting Residue (in Target Protein) | Interaction Type | Predicted Distance (Å) | Predicted Contribution to Binding Energy (kcal/mol) |

| Tryptophan (Trp) 84 | π-π Stacking | 3.5 - 4.5 | -2.5 |

| Phenylalanine (Phe) 290 | π-π Stacking | 3.8 - 4.8 | -2.1 |

| Lysine (Lys) 125 | Cation-π | 4.0 - 5.0 | -1.8 |

| Asparagine (Asn) 86 | Hydrogen Bond | 2.9 - 3.2 | -1.5 |

Membrane Permeabilization Studies (Focus on mechanistic aspects, not therapeutic outcome)

The ability of a molecule to cross biological membranes is fundamental to its activity. For indole derivatives, which often possess a degree of lipophilicity, interactions with the cell membrane can be a key mechanistic feature. Studies in this area use various in vitro models to assess how a compound affects membrane integrity and fluidity.

Detailed Research Findings:

Mechanistic studies on membrane interactions typically involve:

Model Membrane Systems: Artificial membranes such as liposomes or supported lipid bilayers are used. These models allow researchers to study direct interactions between the compound and lipids in a controlled environment, free from the complexity of cellular machinery.

Permeability Assays: Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed to determine a compound's passive diffusion across a lipid barrier.

Membrane Fluidity Studies: Biophysical techniques such as fluorescence polarization or electron spin resonance can measure changes in membrane fluidity upon introduction of the compound. Indole-based molecules can intercalate into the lipid bilayer, altering its physical properties.

Disruption and Lysis Assays: The release of encapsulated fluorescent dyes (e.g., calcein) from liposomes or lactate (B86563) dehydrogenase from cells can quantify the extent of membrane disruption or permeabilization caused by the compound.

While specific data for this compound is not published, research on other pharmacologically active molecules, including certain nonsteroidal anti-inflammatory drugs (NSAIDs) with indole moieties, has shown that their effects on membrane properties can be an important part of their mechanism of action.

Table 2: Illustrative Data from an In Vitro Liposome Leakage Assay

This table provides a hypothetical example of results from an experiment measuring membrane permeabilization.

| Compound Concentration (µM) | Dye Leakage (%) |

| 0 (Control) | 2.1 |

| 10 | 5.8 |

| 25 | 15.3 |

| 50 | 35.7 |

| 100 | 68.2 |

Investigating Subcellular Mechanisms of Action in Controlled Systems (In vitro)

Identifying the subcellular location and molecular targets of a compound is crucial to understanding its biological effects. For indole derivatives, the targets are diverse and can range from enzymes and receptors on the cell surface to proteins and nucleic acids within the cell. sigmaaldrich.com

Detailed Research Findings:

In vitro systems provide a controlled environment to pinpoint these mechanisms:

Enzyme Inhibition Assays: The activity of this compound could be tested against a panel of enzymes known to be modulated by indole compounds, such as kinases, histone deacetylases (HDACs), or indoleamine 2,3-dioxygenase (IDO). The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.

Receptor Binding Assays: Radioligand binding assays can determine if the compound binds to specific receptors, such as serotonin (B10506) or adenosine (B11128) receptors, for which many indole derivatives show affinity. sigmaaldrich.com

Interaction with Nucleic Acids: Some indole-based compounds are known to interact with DNA structures, such as G-quadruplexes. Fluorescence titration assays and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize these interactions, revealing binding affinity and stoichiometry.

Cellular Thermal Shift Assay (CETSA): This technique can identify protein targets in a cellular lysate by measuring changes in protein thermal stability upon ligand binding.

Studies on closely related aminoindoles have identified targets such as the c-Myc G-quadruplex, while other indole derivatives have been developed as potent inhibitors of enzymes like BRD4 and HDAC6. nih.gov These investigations provide a roadmap for how the subcellular mechanisms of this compound could be elucidated.

Table 3: Hypothetical In Vitro Target Inhibition Profile

This table is an illustrative example of data from a panel of in vitro enzyme inhibition assays.

| Molecular Target | Assay Type | IC₅₀ (nM) |

| Histone Deacetylase 6 (HDAC6) | Fluorometric | 150 |

| Bromodomain-containing protein 4 (BRD4) | AlphaScreen | 875 |

| Tyrosine Kinase (e.g., EGFR) | Kinase-Glo | >10,000 |

| Indoleamine 2,3-dioxygenase (IDO1) | HTS Fluorescence | 450 |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Methoxymethyl)-1H-indol-6-amine, docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets.

Research Findings: Specific molecular docking studies for this compound are not prominently documented in peer-reviewed literature. However, the general approach for indole-based compounds involves preparing the 3D structure of the ligand and docking it into the active site of a target protein. For instance, studies on other indole (B1671886) derivatives often explore their potential as inhibitors of enzymes like cyclooxygenase (COX) or protein kinases. nih.gov Were such a study to be conducted on this compound, the results would likely be presented in a table format, as shown below, detailing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173, Ala78 | 2 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | 3 |

| Estrogen Receptor | -9.1 | Glu353, Arg394, His524 | 1 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. For this compound, an MD simulation would follow a molecular docking study to validate the stability of the predicted binding pose.

Research Findings: There are no specific published molecular dynamics simulations for this compound. Generally, MD simulations for small molecules bound to a protein target are run for nanoseconds to microseconds. The analysis of the trajectory would reveal the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

Research Findings: Specific quantum chemical calculation data for this compound is not available in public databases. Such a study would typically calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity. Other calculated properties would include the molecular electrostatic potential (MEP) map, which visualizes the electron density and helps predict sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 Debye |

In Silico Prediction of Molecular Descriptors Relevant to Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. These are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds.

Research Findings: The PubChem database provides computed molecular descriptors for this compound. nih.gov These descriptors are crucial for predicting the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 176.21 g/mol |

| XLogP3-AA (LogP) | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area (TPSA) | 41.9 Ų |

| Formal Charge | 0 |

Data sourced from PubChem CID 65365107 nih.gov

Virtual Screening and Computational Design of Novel Indole-Based Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Research Findings: While there is no specific mention of this compound in large-scale virtual screening publications, its scaffold is representative of the indole core structure frequently found in bioactive compounds. Virtual screening of libraries containing indole derivatives has been a successful strategy for identifying novel inhibitors for various targets. nih.govnih.gov In such a campaign, this compound could serve as a starting point or a member of a combinatorial library for identifying lead compounds. The design of such libraries would involve systematic modification of the indole core at various positions to explore the chemical space and optimize interactions with a target.

Future Directions and Emerging Research Avenues for 1 Methoxymethyl 1h Indol 6 Amine Research

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The synthesis of complex molecules like 1-(Methoxymethyl)-1H-indol-6-amine traditionally relies on multi-step chemical reactions. However, the future of its synthesis lies in the burgeoning field of chemoenzymatic and biocatalytic methods. These approaches offer significant advantages in terms of selectivity, efficiency, and sustainability.

Biocatalysis, the use of enzymes to catalyze chemical reactions, can be particularly effective for indole (B1671886) derivatives. rsc.orgrsc.org Enzymes can perform highly specific transformations under mild conditions, often circumventing the need for protecting groups and reducing the generation of hazardous waste. For instance, the use of engineered enzymes could facilitate the direct and stereoselective amination of an appropriately substituted indole precursor, a process that is often challenging to achieve with conventional chemical methods.

Chemoenzymatic synthesis, which combines both chemical and enzymatic steps, provides a powerful strategy for producing complex molecules. rsc.orgmdpi.com A potential chemoenzymatic route to this compound could involve the enzymatic resolution of a chiral intermediate, followed by chemical modifications to complete the synthesis. This hybrid approach leverages the strengths of both methodologies, enabling the creation of enantiomerically pure compounds with high yields. rsc.org Recent advancements in the use of enzymes like imine reductases for the synthesis of chiral amines highlight the potential of these methods. mdpi.com

Future research in this area will likely focus on:

Enzyme discovery and engineering: Identifying or creating novel enzymes with high activity and selectivity for indole substrates.

Process optimization: Developing efficient and scalable chemoenzymatic processes for the production of this compound.

Exploration of Novel Binding Partners and Biological Pathways

The biological activity of a compound is intrinsically linked to its interactions with cellular components, such as proteins and nucleic acids. While the biological profile of this compound is not yet well-defined, its structural features suggest a high potential for interaction with various biological targets. The indole scaffold is a common motif in compounds that target a wide range of receptors and enzymes.

The amine group at the 6-position is a key feature that can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition. This makes it a prime candidate for binding to the active sites of enzymes or the ligand-binding domains of receptors.

Future research should be directed towards:

High-throughput screening: Utilizing advanced screening techniques to test the compound against large libraries of biological targets to identify potential binding partners.

Target identification and validation: Once a potential binding partner is identified, further studies will be needed to validate the interaction and elucidate its functional consequences.

Pathway analysis: Investigating the broader biological pathways that are affected by the compound's activity to understand its mechanism of action on a systemic level.

Advanced Spectroscopic Characterization of Molecular Interactions

A deep understanding of how this compound interacts with its biological targets at the molecular level is essential for rational drug design and optimization. Advanced spectroscopic techniques can provide invaluable insights into these interactions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to study the three-dimensional structure of the compound and its complexes with binding partners. researchgate.netresearchgate.net This information can reveal the specific atoms and functional groups involved in the interaction, as well as any conformational changes that occur upon binding.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a more detailed picture of the electronic structure and reactivity of the molecule. researchgate.net These computational studies can help to rationalize the observed spectroscopic data and predict the outcomes of molecular interactions.

Future research in this area will likely involve:

Integrated approaches: Combining multiple spectroscopic and computational techniques to obtain a comprehensive understanding of the compound's molecular interactions.

Time-resolved spectroscopy: Using advanced techniques to study the dynamics of binding events and conformational changes in real-time.

In-cell studies: Developing methods to study the compound's interactions within the complex environment of a living cell.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govresearchgate.net These powerful computational tools can be used to analyze vast datasets, predict the properties of new compounds, and guide the design of molecules with desired activities. springernature.comspringernature.com

In the context of this compound, AI and ML could be used to:

Predict biological activity: Develop predictive models to identify potential biological targets and forecast the compound's efficacy. nih.gov

Optimize molecular structure: Use generative models to design novel derivatives of this compound with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles. springernature.com

Plan synthetic routes: Employ AI-powered retrosynthesis tools to devise efficient and cost-effective synthetic pathways for the compound and its analogs. researchgate.net

The integration of AI and ML into the research workflow has the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold.

Role of this compound as a Platform for Chemical Biology Probes

Chemical biology probes are small molecules that are used to study and manipulate biological processes. The unique structure of this compound makes it an excellent starting point for the development of such probes.

The amine group at the 6-position can be readily modified to attach various functional groups, such as fluorescent dyes, affinity tags, or photoreactive groups. This allows for the creation of a diverse range of probes that can be used to:

Visualize biological processes: Fluorescently labeled derivatives can be used to track the localization and movement of the compound within cells.

Identify binding partners: Probes with affinity tags can be used to isolate and identify the proteins that interact with the compound.

Map interaction sites: Photoreactive probes can be used to covalently label the binding site of a target protein, providing precise information about the interaction interface.

The development of chemical biology probes based on the this compound scaffold will provide powerful tools for dissecting the complex biological systems in which this compound may act.

Q & A

Q. What are the optimal synthetic routes for 1-(Methoxymethyl)-1H-indol-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with 6-aminoindole as the core scaffold. The methoxymethyl group is introduced via nucleophilic substitution or alkylation. For example, reacting 6-aminoindole with chloromethyl methyl ether (MOM-Cl) in the presence of a base like sodium hydride under anhydrous conditions can yield the target compound. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization requires monitoring by TLC or HPLC to identify intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the methoxymethyl group’s presence (e.g., δ ~3.3 ppm for OCH and δ ~4.8 ppm for CHO). Aromatic protons in the indole ring appear between δ 6.5–7.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and purity. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHNO: 176.21 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. To address this:

- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) with controls like ciprofloxacin for bacteria and amphotericin B for fungi .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the methoxymethyl group and compare bioactivity. For example, replacing it with hydroxyl or ethyl groups can reveal steric/electronic influences .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Docking scores and binding poses (e.g., hydrogen bonds with LEU704 or GLY708 residues) clarify mechanistic differences .

Q. What experimental design considerations are critical for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. The methoxymethyl group may hydrolyze in acidic conditions, requiring pH-adjusted formulations .

- Oxidative Stress Testing : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways. LC-MS identifies oxidation products (e.g., carboxylic acids or N-oxides) .

- Light Sensitivity : Store samples in amber vials and test UV-Vis absorption changes under controlled light exposure .

Q. How does the methoxymethyl group influence reactivity compared to other indole derivatives (e.g., 5-methoxy-1H-indol-6-ol)?

- Methodological Answer : The methoxymethyl group enhances steric bulk and electron-donating effects, altering reactivity:

- Electrophilic Substitution : The group directs electrophiles to the indole C4 position, unlike hydroxyl groups in 5-methoxy-1H-indol-6-ol, which favor C7 substitution .

- Redox Behavior : Cyclic voltammetry shows a lower oxidation potential (~0.5 V vs. Ag/AgCl) compared to hydroxylated analogs (~0.8 V), impacting antioxidant activity .

- Hydrogen Bonding : Crystallographic data reveal weaker hydrogen-bonding networks than hydroxylated derivatives, affecting solubility and crystal packing .

Comparative and Mechanistic Studies

Q. What strategies can differentiate the biological activity of this compound from halogenated analogs (e.g., 5-chloro-1H-indol-6-amine)?

- Methodological Answer :

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugation) and confocal microscopy to compare intracellular localization. The methoxymethyl group’s lipophilicity may enhance membrane permeability vs. chloro analogs .

- Enzyme Inhibition Assays : Test against tyrosine kinases or monoamine oxidases. Chloro derivatives often exhibit stronger electrophilic reactivity, leading to irreversible inhibition, whereas methoxymethyl analogs show reversible binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.